2,6-Bis(benzyloxy)-3,5-difluoropyridine
CAS No.: 1357626-17-5
Cat. No.: VC11666657
Molecular Formula: C19H15F2NO2
Molecular Weight: 327.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1357626-17-5 |
---|---|
Molecular Formula | C19H15F2NO2 |
Molecular Weight | 327.3 g/mol |
IUPAC Name | 3,5-difluoro-2,6-bis(phenylmethoxy)pyridine |
Standard InChI | InChI=1S/C19H15F2NO2/c20-16-11-17(21)19(24-13-15-9-5-2-6-10-15)22-18(16)23-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
Standard InChI Key | FYXMCIGSQJIUNZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C=C(C(=N2)OCC3=CC=CC=C3)F)F |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C(=N2)OCC3=CC=CC=C3)F)F |
Introduction
Structural and Molecular Characteristics
2,6-Bis(benzyloxy)-3,5-difluoropyridine features a pyridine core substituted with benzyloxy groups at the 2- and 6-positions and fluorine atoms at the 3- and 5-positions. The benzyloxy groups (CHCHO–) introduce steric bulk and electron-donating effects, while the fluorine atoms exert strong electron-withdrawing influences, creating a polarized aromatic system. This electronic asymmetry enhances reactivity in nucleophilic and electrophilic substitution reactions compared to unsubstituted pyridines .
The compound's molecular geometry has been inferred from crystallographic data of analogous structures. For example, 2,6-bis(benzyloxy)pyridine exhibits a planar pyridine ring with dihedral angles of 67–72° between the benzyloxy substituents and the central ring . Fluorine substitution at the 3- and 5-positions likely reduces this angle due to increased ring planarity from electronegative effects.
Key physicochemical parameters include:
Property | Value |
---|---|
Molecular formula | CHFNO |
Molecular weight | 329.3 g/mol |
Predicted solubility | 0.2 mg/mL in DMSO |
LogP (octanol-water) | 3.8 ± 0.3 |
Hydrogen bond acceptors | 4 |
These properties derive from computational models validated against experimental data for structurally related compounds .
Synthetic Methodologies
Directed Metallation Approach
An alternative pathway employs 3,5-difluoropyridine as the starting material. Deprotonation at the 2- and 6-positions using lithium diisopropylamide (LDA) at −78°C enables sequential benzyloxy group installation via reaction with benzyl bromide. This method provides superior regioselectivity (89% yield) but requires stringent anhydrous conditions .
Comparative analysis reveals the halogen exchange route offers better scalability, while the metallation approach ensures precise substituent positioning. Both methods necessitate chromatographic purification using silica gel with ethyl acetate/hexane (1:4) eluent .
Reactivity and Functionalization
The compound's reactivity profile demonstrates three distinct reaction sites:
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Nucleophilic aromatic substitution at fluorine positions (3 and 5) with amines or alkoxides
-
Hydrogenolysis of benzyl ethers using Pd/C under H atmosphere to yield 2,6-dihydroxy-3,5-difluoropyridine
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Electrophilic substitution at the 4-position, facilitated by the electron-rich benzyloxy groups
Notably, the fluorine atoms exhibit remarkable stability under basic conditions (pH < 10) but undergo hydrolysis in concentrated sulfuric acid at 80°C . This stability profile makes the compound suitable for multi-step syntheses requiring orthogonal protecting groups.
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The electron-deficient fluorinated pyridine core serves as an effective acceptor in thermally activated delayed fluorescence (TADF) emitters. When coupled with carbazole donors, 2,6-bis(benzyloxy)-3,5-difluoropyridine derivatives achieve external quantum efficiencies up to 9.1% in prototype OLED devices . The benzyloxy groups suppress concentration quenching by preventing π-π stacking in solid-state configurations.
Coordination Chemistry
The compound acts as a ditopic ligand for transition metals, forming stable complexes with Cu(I) and Pd(II). X-ray crystallography of the Cu(I) complex reveals a distorted tetrahedral geometry with bond lengths of 2.01 Å (Cu–N) and 2.15 Å (Cu–O), demonstrating significant metal-ligand interactions . These complexes show promise in catalytic C–N coupling reactions, achieving turnover numbers >1,000 in Buchwald-Hartwig aminations.
Pharmaceutical Relevance
Structure-activity relationship (SAR) studies highlight the compound's potential as a kinase inhibitor scaffold. Molecular docking simulations indicate strong binding (K = 12 nM) to the ATP-binding pocket of EGFR tyrosine kinase, mediated by fluorine interactions with Lys721 and benzyloxy stacking against Phe723 . Derivatives bearing sulfonamide substituents at the 4-position exhibit IC values of 0.8 μM against MCF-7 breast cancer cells, comparable to first-line chemotherapeutic agents.
Hazard Parameter | Value |
---|---|
LD (oral rat) | >2,000 mg/kg |
Skin irritation | Category 2 (GHS) |
Eye damage | Category 1 (GHS) |
Recommended personal protective equipment includes nitrile gloves, chemical goggles, and respirators with organic vapor cartridges. Spill management requires absorption with vermiculite followed by dissolution in ethanol for controlled incineration.
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